molecular formula C5H4BBr2NO2 B572300 3,5-Dibromopyridine-4-boronic acid CAS No. 1310384-73-6

3,5-Dibromopyridine-4-boronic acid

Cat. No. B572300
M. Wt: 280.71
InChI Key: CCCKCHBPJIPSTG-UHFFFAOYSA-N
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Description

“3,5-Dibromopyridine-4-boronic acid” is a chemical compound with the molecular formula C5H4BBr2NO2 and a molecular weight of 280.773 . It belongs to the category of Boronic Acids & Esters .


Synthesis Analysis

The synthesis of boronic acids and esters like “3,5-Dibromopyridine-4-boronic acid” often involves palladium-catalyzed cross-coupling reactions . The Suzuki–Miyaura (SM) cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromopyridine-4-boronic acid” consists of a pyridine ring substituted with bromine atoms at the 3rd and 5th positions and a boronic acid group at the 4th position .


Chemical Reactions Analysis

Boronic acids, including “3,5-Dibromopyridine-4-boronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

Its molecular weight is 280.773 .

Scientific Research Applications

Boronic Acids in Sensing Applications

Scientific Field: Chemistry, Biochemistry

Application Summary

Boronic acids, including 3,5-Dibromopyridine-4-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Methods of Application

The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

3,5-Dibromopyridine in the Synthesis of Teraryl-Based α-Helix Mimetics

Scientific Field: Medicinal Chemistry

Application Summary

3,5-Dibromopyridine is used as a starting material in the synthesis of teraryl-based α-helix mimetics. These mimetics are useful compounds for the inhibition of protein-protein interactions (PPI) .

Methods of Application

The synthesis involves a modular and flexible approach using pyridine containing boronic acid building blocks to increase water solubility. One bromide is selectively converted to the desired side chain via a Pd-catalyzed cross-coupling reaction .

Results or Outcomes

A complete set of pyridine-based boronic acid building blocks decorated with side chains of all proteinogenic amino acids relevant for PPI was reported. For a representative set of teraryls, the influence of the pyridine rings on the solubility of the assembled oligoarenes was studied .

Boronic Acids in Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry

Application Summary

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Boronic acids, including 3,5-Dibromopyridine-4-boronic acid, are used as organoboron reagents in this process .

Methods of Application

The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond. Transmetalation occurs with the organoboron reagents, transferring the organic groups from boron to palladium .

Results or Outcomes: The SM coupling reaction has been successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Boronic Acids in Fluorescent Sensing

Scientific Field: Biochemistry

Application Summary

Boronic acids can be combined with other compounds to create fluorescent sensors. These sensors can be used for the detection of certain compounds, such as catechol and its amino-derivatives .

Methods of Application

The boronic acid is combined with a fluorescent compound, such as pyrene. The resulting sensor can then be used to detect the presence of the target compound .

Results or Outcomes: The use of boronic acids in fluorescent sensors allows for the detection of specific compounds, providing a useful tool in various research and diagnostic applications .

Boronic Acids in Electrophilic Trapping

Scientific Field: Organic Chemistry

Methods of Application: This process involves using Grignard reagents or through lithium–halogen exchange .

Results or Outcomes: This method provides a way to form new bonds and create complex structures, which can be useful in various areas of organic synthesis .

3,5-Dibromopyridine in the Synthesis of Amino Acid Side Chains

Scientific Field: Medicinal Chemistry

Methods of Application: The amino acid alkyl side chain is introduced via a single Negishi-coupling of 3,5-dibromopyridine with various Zn-organyls .

Results or Outcomes: This method allows for the creation of a complete set of pyridine based boronic acid building blocks decorated with side chains of all proteinogenic amino acids relevant for protein-protein interactions .

properties

IUPAC Name

(3,5-dibromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCKCHBPJIPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromopyridine-4-boronic acid

CAS RN

1310384-73-6
Record name 1310384-73-6
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